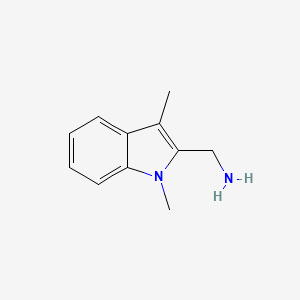
(1,3-dimethyl-1H-indol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-dimethyl-1H-indol-2-yl)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring substituted with two methyl groups at positions 1 and 3, and a methanamine group at position 2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-indol-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and ketones or aldehydes under acidic conditions. For instance, the reaction of 1,3-dimethylindole with formaldehyde and ammonium chloride can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
(1,3-dimethyl-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, indole-2-carboxylic acids, and amine derivatives .
科学研究应用
(1,3-dimethyl-1H-indol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (1,3-dimethyl-1H-indol-2-yl)methanamine involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways. The methanamine group can further enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- (1H-Indol-3-yl)methanamine
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
- (5-Methyl-1H-indazol-3-yl)methanamine
- N,N-dimethyl(5-methyl-1H-indol-3-yl)methanamine
Uniqueness
(1,3-dimethyl-1H-indol-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 1 and 3 of the indole ring can affect the compound’s electronic properties and steric hindrance, leading to distinct interactions with molecular targets compared to other indole derivatives .
属性
IUPAC Name |
(1,3-dimethylindol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13(2)11(8)7-12/h3-6H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYGVOVHZMHRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
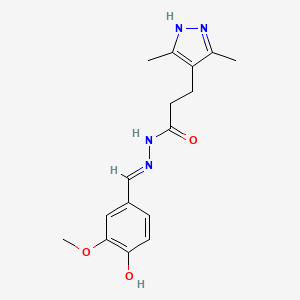

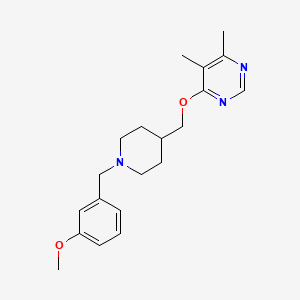
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2757011.png)
![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)
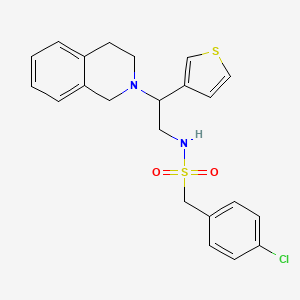
![(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757018.png)
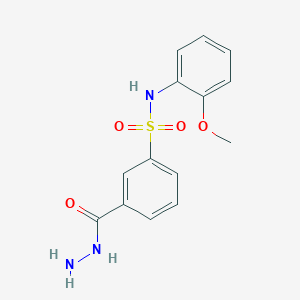
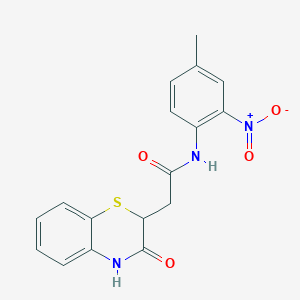
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2757022.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)
![N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2757024.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)
![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine](/img/structure/B2757028.png)
